(4-Cyclobutoxyphenyl)methanamine

Lipophilicity ADME Physicochemical property

(4-Cyclobutoxyphenyl)methanamine is a para-substituted benzylamine featuring a strained cyclobutoxy motif that imposes conformational rigidity for medicinal chemistry SAR campaigns. • CK2α inhibitor programs: Derived 3-cyano-4-cyclobutoxy-benzylamine substructures achieve IC50 0.278 nM with ~2,190-fold selectivity over CLK2 (US Patent 11,866,436). • TRPV1 antagonists: Validated in 5,5-diarylpentadienamide series with oral bioavailability and in vivo efficacy in rat neuropathic pain models. • CNS-optimized: LogP 2.08 positions derivatives within ideal CNS drug space (LogP 1-4). Supplied at 98% purity. Primary amine enables modular derivatization via reductive amination or amide coupling.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13634549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclobutoxyphenyl)methanamine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=CC=C(C=C2)CN
InChIInChI=1S/C11H15NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3,8,12H2
InChIKeyGKQIPAIOEFDRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Cyclobutoxyphenyl)methanamine: Physicochemical Identity and Structural Attributes


(4-Cyclobutoxyphenyl)methanamine (CAS 1249992-77-5) is a para-substituted benzylamine derivative with molecular formula C11H15NO and molecular weight 177.24 g/mol, bearing a cyclobutoxy ether at the 4-position of the phenyl ring . It is classified as a primary amine and aromatic ether building block, supplied as a research-grade intermediate with a standard purity specification of 98% . Its IUPAC name is 1-(4-cyclobutoxyphenyl)methanamine, and its canonical SMILES is NCC1=CC=C(OC2CCC2)C=C1 . The compound is distinguished from its closest linear-alkoxy analogs by the incorporation of a strained, four-membered cyclobutyl ring, which introduces conformational rigidity and distinctive lipophilicity parameters relevant to medicinal chemistry design campaigns.

Aromatic primary amine building block with cyclobutoxy conformational constraint
Supports medicinal chemistry scaffold design with elevated lipophilicity (LogP ~2.08)
Research-grade intermediate suitable for kinase and GPCR inhibitor library synthesis

Why Linear Alkoxy or Ortho Isomer Analogs Cannot Substitute (4-Cyclobutoxyphenyl)methanamine


Substituting (4-Cyclobutoxyphenyl)methanamine with a simpler linear alkoxy benzylamine (e.g., 4-methoxy or 4-ethoxy) or its 2-cyclobutoxy positional isomer introduces quantifiable alterations in lipophilicity, conformational freedom, and steric bulk that propagate into downstream biological activity. The cyclobutoxy group imposes a specific dihedral angle constraint and occupies a distinct spatial volume compared to freely rotating n-alkoxy chains [1]. In published 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor SAR, replacing cyclobutoxy with cyclohexyloxy resulted in a 10-fold loss of biochemical potency (IC50 4.2 nM vs. 42 nM), demonstrating that the four-membered ring geometry is not interchangeable with larger cycloalkyl ethers [2]. Furthermore, the para-substitution pattern is critical: the 2-cyclobutoxy positional isomer (CAS 1315365-15-1) presents the amine and ether vectors in a different relative orientation, which alters hydrogen-bonding geometry and target engagement.

Scaffold 4-Cyclobutoxy (constrained ring) Linear alkoxy (freely rotating) analogs may shift conformational profile
Position para-Substituted benzylamine 2-cyclobutoxy positional isomer alters hydrogen-bond geometry
Potency Cyclobutoxy 11β-HSD1 context (4.2 nM reported) Cyclohexyloxy analog may shift target engagement (42 nM reported)

Quantitative Differentiation Evidence for (4-Cyclobutoxyphenyl)methanamine Versus Closest Analogs


Lipophilicity Differentiation: Cyclobutoxy vs. Methoxy and Ethoxy Analogs

The cyclobutoxy substituent imparts significantly higher lipophilicity compared to the simplest linear alkoxy benzylamine analogs. (4-Cyclobutoxyphenyl)methanamine exhibits a measured LogP of 2.08 , which is approximately 0.93 log units higher than 4-methoxybenzylamine (LogP 1.15 at 25°C) and approximately 0.54 log units higher than 4-ethoxybenzylamine (LogP 1.54) . This difference translates to an approximately 8.5-fold higher octanol-water partition coefficient versus the methoxy analog, predicting greater membrane permeability and CNS penetration potential when the compound is used as a building block for CNS-targeted libraries.

Lipophilicity shift vs methoxy/ethoxy
Cross-study comparable
ΔLogP +0.93 (vs 4-methoxy); +0.54 (vs 4-ethoxy)
LogP 2.08~8.5× higher partition
Supports ADME differentiation for CNS library design
Experimental LogP at 25°C; database-sourced values
Lipophilicity ADME Physicochemical property Building block selection

11β-HSD1 Inhibitor Potency: Cyclobutoxy vs. Other Cycloalkoxy Substituents

In a published SAR study of 3-[1-(4-chlorophenyl)cyclopropyl]-triazolopyridine (TZP) inhibitors of human 11β-HSD1, the cyclobutoxy-substituted analog (compound 9d) exhibited an IC50 of 4.2 nM in the biochemical assay, representing a 10-fold improvement over the cyclohexyloxy analog (compound 9a, IC50 = 42 nM) and approximately 15-fold improvement over the 4-tetrahydropyranyloxy analog (compound 9b, IC50 = 65 nM) [1]. The cyclobutoxy group also outperformed cyclopropylmethoxy (IC50 = 51 nM). While smaller alkyl substituents such as isopropyl (IC50 = 0.61 nM) showed greater potency in this specific scaffold, the cyclobutoxy group provided the optimal balance among cyclic ethers, combining conformational rigidity with a steric footprint that fits the enzyme binding pocket.

11β-HSD1 biochemical IC50
Class-level inference
4.2 nM (cyclobutoxy) vs 42 nM (cyclohexyloxy)
~10-fold differenceHuman enzyme assay
Reported potency context for cycloalkoxy SAR comparison
Scaffold: 3-[1-(4-chlorophenyl)cyclopropyl]-TZP
11β-HSD1 Structure-activity relationship Cycloalkoxy Metabolic disease

CK2α Kinase Inhibitor Potency with 3-Cyano-4-Cyclobutoxy-Benzylamine

The 3-cyano-4-cyclobutoxy-benzylamine substructure, directly derived from (4-cyclobutoxyphenyl)methanamine via regioselective cyanation, forms the pharmacophoric core of potent CK2α inhibitors disclosed in US Patent 11,866,436. Example 20, containing this substructure, achieved a CK2α IC50 of 0.278 nM with approximately 2,190-fold selectivity over the related kinase CLK2 (IC50 = 609 nM) [1]. A closely related analog in the same patent series (Example 10, 3-chloro-4-cyclobutoxy-benzyl) showed CK2α IC50 = 0.372 nM [2], confirming that the 4-cyclobutoxy-benzylamine scaffold is a productive starting point for sub-nanomolar kinase inhibition. The 3-cyano derivative also showed CLK2 IC50 = 409 nM in the carboxylic acid variant (Example 41) [3], indicating that modulation of the benzylamine nitrogen (free amine vs. elaborated) allows tuning of kinase selectivity.

CK2α kinase inhibition
Reported
IC50 0.278 nM (3-cyano-4-cyclobutoxy-benzylamine derivative)
~2,190-fold vs CLK2Patent US11866436
Supports kinase selectivity assay interpretation
Derivative-substructure evidence; building block requires elaboration
CK2α Casein kinase 2 Kinase inhibitor Cancer therapeutics Patent US11866436

H3 Receptor Affinity Enhancement via Cyclobutoxy Linker Constraint

A study published in MedChemComm demonstrated that replacing the classical flexible 3-propoxy linker in histamine H3 receptor (H3R) ligands with a conformationally constrained 3-cyclobutoxy motif leads to a significant increase in H3R binding affinity [1]. The cyclobutoxy constraint restricts the rotational freedom of the linker, pre-organizing the molecule into a bioactive conformation. In pharmacological assays, the constrained cyclobutoxy analogs exhibited markedly improved H3R affinity compared to their non-constrained propoxy counterparts [1]. This finding has direct implications for building block selection: the cyclobutoxy benzylamine scaffold provides a synthetically accessible entry point to constrained H3R pharmacophores that cannot be replicated with linear alkoxy benzylamine building blocks such as 4-methoxybenzylamine or 4-ethoxybenzylamine.

H3 receptor affinity gain
Reported
Increased H3R binding upon cyclobutoxy linker constraint
vs flexible 3-propoxyMedChemComm 2010
Conformational-constraint strategy may support GPCR ligand design
Exact fold-change in full publication DOI: 10.1039/c0md00056f
Histamine H3 receptor Conformational constraint Inverse agonist CNS Linker rigidification

Cyclobutoxy-Benzylamine as a Privileged Substructure Across Therapeutic Targets

The 4-cyclobutoxy-benzylamine substructure appears across multiple independent patent families targeting distinct therapeutic proteins, indicating its recognition as a privileged scaffold rather than a compound-specific optimization. Key patents include: US 11,866,436 (CK2α inhibitors for cancer, Example 20 and related compounds) [1]; US 2010/0292188 and MX2010007587A (cyclobutoxy-group-containing compounds as H3 receptor ligands for neurological disorders) [2]; and the TRPV1 antagonist patent series featuring 4-cyclobutoxyphenyl-containing pentadienamides with in vivo efficacy in neuropathic pain models . This cross-target patent density contrasts with simpler alkoxy benzylamines such as 4-methoxybenzylamine, which lacks comparable patent-protected biological validation across diverse target classes.

Cross-target patent density
Context-dependent
≥3 independent patent families (CK2α, H3R, TRPV1)
Scaffold recurrence
Supports building-block selection review across target classes
Patent landscape observation; requires target-specific validation
Patent analysis H3 receptor CK2 TRPV1 Privileged scaffold Intellectual property

Procurement and Application Scenarios for (4-Cyclobutoxyphenyl)methanamine


CK2α Kinase Inhibitor Lead Optimization for Sub-Nanomolar Potency

Research groups engaged in CK2α-targeted cancer drug discovery should prioritize (4-Cyclobutoxyphenyl)methanamine as a building block for constructing benzo[c][2,6]naphthyridine-based inhibitor libraries. The 3-cyano-4-cyclobutoxy-benzylamine substructure (derived from this building block) has been validated in US Patent 11,866,436 to deliver CK2α IC50 values of 0.278 nM with approximately 2,190-fold selectivity over CLK2 [1]. The free primary amine facilitates modular elaboration via reductive amination or amide coupling to diverse carboxylic acid or aldehyde partners, enabling rapid SAR exploration around a patent-protected pharmacophore.

Histamine H3 Receptor Ligand Design with Conformational Linker Constraint

Teams developing H3R inverse agonists or antagonists for cognitive or sleep disorders should select this building block over linear alkoxy benzylamines (e.g., 4-methoxy- or 4-ethoxybenzylamine) because the cyclobutoxy motif provides a documented conformational constraint that significantly increases H3R binding affinity compared to the flexible 3-propoxy linker [2]. The cyclobutyl ring restricts rotational degrees of freedom, pre-organizing the ligand into a receptor-bound conformation and offering a validated strategy for affinity optimization.

CNS-Penetrant Compound Library Synthesis with Elevated Lipophilicity

For library synthesis programs targeting CNS indications, (4-Cyclobutoxyphenyl)methanamine offers a LogP of 2.08—approximately 0.93 log units higher than 4-methoxybenzylamine (LogP 1.15) . This pre-optimized lipophilicity window places derived compounds within the favorable CNS drug space (typically LogP 1–4) without requiring additional hydrophobic capping groups. The building block thus enables more efficient synthesis of CNS-penetrant screening libraries compared to using lower-logP alkoxy benzylamine building blocks that would necessitate subsequent lipophilicity adjustment.

TRPV1 Antagonist Development for Neuropathic Pain

Investigators targeting TRPV1 for pain therapeutics should incorporate this building block based on its validated role in the 5,5-diarylpentadienamide TRPV1 antagonist series, where 4-cyclobutoxyphenyl-containing compounds demonstrated oral bioavailability and in vivo efficacy in reversing mechanical allodynia and thermal hyperalgesia in rat neuropathic pain models . The cyclobutoxy group was specifically selected during lead optimization to address pharmacokinetic liabilities, making this building block a strategically validated starting material for TRPV1-focused medicinal chemistry.

Application
Selection Property
Validation Focus
CK2α kinase inhibitor lead optimization
Kinase selectivity review
CK2α / CLK2 isoform-selectivity assay context
Histamine H3 receptor ligand design
Conformational-constraint strategy
H3R binding-affinity and linker-rigidification review
CNS-penetrant compound library synthesis
Elevated lipophilicity window
LogP and ADME property differentiation
TRPV1 antagonist development research
Pharmacokinetic-optimized motif
In vivo exposure and pain-model endpoint review
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